- Chiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation, Organometallics, 2005, 24(20), 4824-4831
Cas no 97-69-8 ((2S)-2-acetamidopropanoic acid)
97-69-8 structure
Product Name:(2S)-2-acetamidopropanoic acid
N.o CAS:97-69-8
MF:C5H9NO3
MW:131.129861593246
MDL:MFCD00063132
CID:34915
PubChem ID:88064
Update Time:2024-10-25
(2S)-2-acetamidopropanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- N-Acetyl-L-alanine
- N-ALPHA-ACETYL-L-ALANINE
- N-ACETYL-L-A-ALANINE
- N-ACETYL-L-ALA
- H-ACETYL-ALA-OH
- ACETYL-L-ALANINE
- AC-ALA-OH
- AC-ALANINE
- 2-Acetylaminopropionic acid
- N-Acetyl-DL-alanine
- 2-Acetamidopropanoic acid
- N-ACETYLALANINE
- Acetylalanine
- N-Acetyl-S-alanine
- 2-Acetamidopropionic acid
- L-N-Acetylalanine
- (2S)-2-acetamidopropanoic acid
- Alanine, N-acetyl-
- L-Alanine, N-acetyl-
- N-Acetyl-L-alpha-alanine
- (S)-2-acetamidopropanoic acid
- 26C4VY6Z0M
- (S)-2-Acetamidopropionic Acid
- KTHDTJVBEPMMGL-VKHMYHEASA-N
- (S)-2-(acetylamino)propanoic acid
- Sudismase
- Sudismase [INN]
- Alanine, N-acetyl-, L-
- L-Alanine, N-acetyl- (9CI)
- Ala
- Alanine, N-acetyl-, L- (6CI, 8CI)
- L
- N-Acetyl-L-alanine (ACI)
- (S)-(-)-N-Acetylalanine
- (S)-N-Acetylalanine
- N-Acetyl-(S)-alanine
- NSC 186892
- 97-69-8
- EN300-862647
- MFCD00063132
- 110294-55-8
- SCHEMBL330009
- DTXSID50861704
- AM81475
- CH3CONHCH(CH3)COOH
- (S)-2-Acetylamino-propionic acid
- s-(-)-n-acetylalanine
- FD21035
- Q27093502
- N-Acetyl-L-alanine, ~99%
- s3094
- CHEMBL1231115
- OZ9YA0932I
- DB02518
- AKOS010366966
- AS-19296
- CS-W004066
- N-Acetyl-L-.alpha.-alanine
- CHEBI:40992
- Z98655371
- UNII-26C4VY6Z0M
- UNII-OZ9YA0932I
- NS00015172
- (2S)-2-(Acetylamino)propanoic acid
- 139CB1C7-D3CD-42B2-AA12-D5B74EF36071
- n-acetyl alanine
- AYA
- N-Acetylsuperoxide dismutase (human clone pS 61-10 copper-zinc subunit protein moiety reduced)
- NSC-186892
- AC-19165
- HY-W004066
- AKOS015837738
- EINECS 202-602-0
- M03026
- Ac-Ala-OH,98%
- DTXCID201333814
- N-Acetyl-L-I+--alanine
- NN-acetylalanine
- 2-Acetamidopropionate
- 2-Penten-4-yne; Propenylacetylene;
- (S)-2-(Acetylamino)propanoate
-
- MDL: MFCD00063132
- Inchi: 1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1
- Chave InChI: KTHDTJVBEPMMGL-VKHMYHEASA-N
- SMILES: [C@H](C)(C(=O)O)NC(=O)C
- BRN: 1722932
Propriedades Computadas
- Massa Exacta: 131.05800
- Massa monoisotópica: 131.058
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 2
- Complexidade: 132
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.9
- Superfície polar topológica: 66.4
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
Propriedades Experimentais
- Cor/Forma: 不可用
- Densidade: 1.1700
- Ponto de Fusão: 125-126°C
- Ponto de ebulição: 369.7℃ at 760 mmHg
- Ponto de Flash: 177.4±23.2 °C
- PSA: 66.40000
- LogP: -0.01350
- FEMA: 2440
- Solubilidade: 不可用
- Pressão de vapor: 0.0±1.8 mmHg at 25°C
(2S)-2-acetamidopropanoic acid Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38-36
- Instrução de Segurança: S26; S36
-
Identificação dos materiais perigosos:
- Condição de armazenamento:2-8°C
- Grupo de Embalagem:I; II; III
- Frases de Risco:R36/37/38
(2S)-2-acetamidopropanoic acid Dados aduaneiros
- CÓDIGO SH:2924199090
- Dados aduaneiros:
中国海关编码:
2924199090概述:
2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2S)-2-acetamidopropanoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | A168065-10g |
N-Acetyl-L-alanine |
97-69-8 | 10g |
$ 64.00 | 2023-09-09 | ||
| TRC | A168065-100g |
N-Acetyl-L-alanine |
97-69-8 | 100g |
$ 80.00 | 2022-05-31 | ||
| TRC | A168065-250g |
N-Acetyl-L-alanine |
97-69-8 | 250g |
$ 115.00 | 2023-04-19 | ||
| TRC | A168065-500g |
N-Acetyl-L-alanine |
97-69-8 | 500g |
$ 184.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-25g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 25g |
¥105.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-5g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 5g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-100g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 100g |
¥284.90 | 2023-09-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A4625-1G |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 1g |
¥516.55 | 2023-09-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A4625-5G |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 5g |
¥1290.52 | 2023-09-28 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684979451- 5g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98%(HPLC) | 5g |
¥ 82.4 | 2021-05-18 |
(2S)-2-acetamidopropanoic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-(2,6-dimethylphenyl)-P,P-diphenylphosphinimyl]-1-(diphenylphosp… Solvents: Methanol ; 24 h, 10 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… , 1,1′-[(1S)-3,3′-Bis(2-phenylethyl)[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-dipheny… Solvents: Methanol ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
Referência
- 3,3'-Substituted BINAP derivatives containing C-bound substituents: applications in asymmetric hydrogenation reactionsDesign and synthesis of a novel three-hindered quadrant bisphosphine ligand and its application in asymmetric hydrogenationSecond-generation artificial hydrogenases based on the biotin-avidin technology: Improving selectivity and organic solvent tolerance by introduction of an (R)-proline spacer, Tetrahedron: Asymmetry, 2012, 23(10), 754-763
Método de produção 3
Condições de reacção
1.1 Reagents: Piperidine Solvents: Acetonitrile ; 30 min, 5 - 10 °C; 1 - 2 h, 20 - 25 °C
Referência
- Preparation and purification method of amino acid and derivative, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium bicarbonate Catalysts: Triacylglycerol lipase Solvents: Water , N-Ethylpyridinium trifluoroacetate ; 24 h, pH 7.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
Referência
- Enantioseparation of the esters of α-N-acetylamino acids by lipase in ionic liquidEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Chirality, 2005, 43(4), 771-8
Método de produção 5
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
Referência
- Benzimidazole and imidazole inhibitors of histone deacetylases: synthesis and biological activity, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3138-3141
Método de produção 6
Método de produção 7
Condições de reacção
1.1 -
1.2 Reagents: Chloroacetonitrile
1.3 -
1.2 Reagents: Chloroacetonitrile
1.3 -
Referência
- Ribosomal Peptide Syntheses from Activated Substrates Reveal Rate Limitation by an Unexpected Step at the Peptidyl Site, Journal of the American Chemical Society, 2016, 138(48), 15587-15595
Método de produção 8
Condições de reacção
Referência
- Reverse micelles, an alternative to aqueous medium for microbial reactions: yeast mediated resolution of α-amino acids in reverse micelles, Journal of Organic Chemistry, 1989, 54(13), 3218-21
Método de produção 9
Condições de reacção
1.1 Solvents: Acetic acid
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
Referência
- Method for preparing n-acetylamino acid from amino acid, acetic anhydride, and acetic acidAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acidsAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acids, China, 1992, 22(2), 257-64
Método de produção 10
Condições de reacção
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Referência
- Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapyPreparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy, World Intellectual Property Organization, , ,
Método de produção 11
Método de produção 12
Método de produção 13
Método de produção 14
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium bicarbonate ; 1 h, 0 °C; 2 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
Referência
- Reaction of Amino Acids, Di- and Tripeptides with the Environmental Oxidant NO3.: A Laser Flash Photolysis and Computational Study, Chemistry - An Asian Journal, 2016, 11(22), 3188-3195
Método de produção 16
Condições de reacção
Referência
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Tetrahedron, 1987, 43(4), 771-8
Método de produção 17
Condições de reacção
1.1 Catalysts: Triacylglycerol lipase
Referência
- Kinetic resolutions of aliphatic alcohols with a fungal lipase from Mucor miehei, Journal of Organic Chemistry, 1987, 52(15), 3477-9
Método de produção 18
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Water ; 12 h, rt
Referência
- Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers, Polymer Chemistry, 2022, 13(41), 5905-5911
Método de produção 19
Condições de reacção
1.1 Reagents: Hydrogen , 2-Acetamidoacrylic acid Catalysts: Rhodium trichloride , Benzenesulfonic acid, 3,3′,3′′,3′′′-[[(1S,3S)-1,3-dimethyl-1,3-propanediyl]dipho… Solvents: Water
Referência
- Chiral sulfonated phosphines. Part III. Rhodium(I)-tetrasulfonated diphosphine complex: homogeneous or heterogeneous catalyst?, Journal of Molecular Catalysis, 1989, 52(2),
Método de produção 20
Condições de reacção
Referência
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Tetrahedron, 1987, 43(4), 771-8
(2S)-2-acetamidopropanoic acid Raw materials
- Acetamide
- D-Alanine
- N-Acetyl-DL-alanine
- N-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-alanine
- methyl 2-acetamidoprop-2-enoate
- 2-Acetamidoacrylic acid
- L-Alanine, phenylmethyl ester
- Alanine, N-acetyl-, phenylmethyl ester
- Acetyl-L-alanine methyl ester
- Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
- L-Alanine
- (S)-Methyl 2-aminopropanoate
- Ac-D-Ala-OH
- Methyl 2-acetamidopropanoate
- 2-Acetylaminopropionic acid ethyl ester
- 4-(Acetyloxy)-N,N,N-trimethylbenzenaminium
(2S)-2-acetamidopropanoic acid Preparation Products
(2S)-2-acetamidopropanoic acid Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:97-69-8)(2S)-2-acetamidopropanoic acid
Número da Ordem:A845741
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:06
Preço ($):188.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:97-69-8)Ac-Ala-OH
Número da Ordem:LE14970
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:11
Preço ($):discuss personally
E- mail:18501500038@163.com
(2S)-2-acetamidopropanoic acid Literatura Relacionada
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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